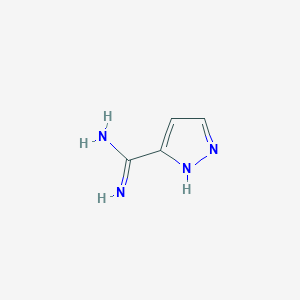

1h-Pyrazole-3-carboximidamide

CAS No.:

Cat. No.: VC16778101

Molecular Formula: C4H6N4

Molecular Weight: 110.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H6N4 |

|---|---|

| Molecular Weight | 110.12 g/mol |

| IUPAC Name | 1H-pyrazole-5-carboximidamide |

| Standard InChI | InChI=1S/C4H6N4/c5-4(6)3-1-2-7-8-3/h1-2H,(H3,5,6)(H,7,8) |

| Standard InChI Key | WBNTUGPRADFXAL-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(NN=C1)C(=N)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 1H-Pyrazole-3-carboximidamide consists of a five-membered aromatic ring containing two adjacent nitrogen atoms, with a carboximidamide substituent at the 3-position. The compound’s planar geometry and conjugation between the pyrazole ring and the amidine group contribute to its stability and reactivity. Key structural identifiers include:

The hydrochloride salt form (C₄H₇ClN₄) is commonly utilized in synthetic applications due to its enhanced solubility in polar solvents .

Physical and Chemical Properties

Table 1 summarizes the physicochemical properties of 1H-Pyrazole-3-carboximidamide and its hydrochloride derivative:

The hydrochloride form’s higher solubility makes it preferable for laboratory applications, particularly in aqueous reaction systems .

Synthesis and Preparation

Conventional Synthetic Routes

1H-Pyrazole-3-carboximidamide is typically synthesized via guanylation reactions using 1H-pyrazole-1-carboxamidine hydrochloride as a reagent . This method involves the reaction of primary or secondary amines with the carboxamidine derivative under mild conditions, yielding the target compound with high specificity. For example:

This pathway is favored for its efficiency and compatibility with sterically hindered amines .

Alternative Approaches

Recent advances have explored the use of microwave-assisted synthesis to reduce reaction times and improve yields. For instance, cyclocondensation of hydrazine derivatives with nitriles in the presence of acidic catalysts has been reported to generate pyrazolecarboximidamides with >80% efficiency .

Biological Activities and Research Findings

Antimicrobial Efficacy

A landmark study evaluated the antimicrobial and antibiofilm activities of 4,5-dihydro-1H-pyrazole-1-carboximidamide hydrochloride derivatives against Salmonella spp. . Key results include:

-

Minimum Inhibitory Concentration (MIC): 62.5 µg/mL for the trifluoromethylphenyl-substituted derivative (Compound 1), inhibiting 90% of tested strains .

-

Biofilm Reduction: Both compounds reduced biofilm formation by up to 5.2 log₁₀ units, demonstrating potent antibiofilm activity .

Cytotoxicity and Mutagenicity

-

Cell Viability: Compound 1 exhibited 100% viability in HeLa and Vero cell lines at concentrations ≤62.5 µg/mL, whereas the bromophenyl analog (Compound 2) showed significant cytotoxicity at 15 µg/mL .

-

Ames Test: No mutagenic potential was detected for Compound 1 at any tested concentration, underscoring its safety profile .

Applications in Pharmaceutical Chemistry

Drug Synthesis

1H-Pyrazole-3-carboximidamide serves as a building block for nonsteroidal anti-inflammatory drugs (NSAIDs) and antihypertensive agents . Its guanylation capability enables the synthesis of bis-guanidinium derivatives, which are pivotal in developing cholesterol-lowering therapeutics .

Peptide Modification

The compound’s amidine group facilitates site-specific modifications of peptides, enhancing their stability and bioavailability. For example, guanylation of lysine residues in peptide chains improves resistance to proteolytic degradation .

Future Perspectives and Research Directions

Future research should prioritize:

-

Structure-Activity Relationship (SAR) Studies: To optimize antimicrobial potency through substituent variations.

-

In Vivo Efficacy Trials: Evaluating pharmacokinetics and therapeutic efficacy in animal models.

-

Industrial-Scale Synthesis: Developing cost-effective production methods for commercial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume